hAChE-IN-6

Acetylcholinesterase hAChE IC50

Multi-target Alzheimer's research demands chemical probes that simultaneously address cholinergic dysfunction, tau hyperphosphorylation, and Aβ aggregation-standard AChE inhibitors lack this polypharmacology. hAChE-IN-6 (CAS 3007667-17-3) fills this gap. • hAChE IC50 = 0.16 μM, hBuChE IC50 = 0.69 μM, GSK3β IC50 = 0.26 μM • Inhibits tau & Aβ1-42 self-aggregation • Predicted BBB-penetrant; ≥98% purity; ships ambient.

Molecular Formula C20H17BrN4O2
Molecular Weight 425.3 g/mol
Cat. No. B12377794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehAChE-IN-6
Molecular FormulaC20H17BrN4O2
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NC3=NNC(=C23)N)C4=CC=C(C=C4)Br)OC
InChIInChI=1S/C20H17BrN4O2/c1-26-16-8-5-12(9-17(16)27-2)14-10-15(11-3-6-13(21)7-4-11)23-20-18(14)19(22)24-25-20/h3-10H,1-2H3,(H3,22,23,24,25)
InChIKeyCFUZORHXMOWNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hAChE-IN-6 for Multi-Target Alzheimer's Disease Research: A Brain-Penetrant Acetylcholinesterase Inhibitor


hAChE-IN-6, designated as compound 51 in its primary research publication [1], is a synthetic small molecule belonging to the pyrazolopyridine class [1]. It is a multi-target-directed ligand (MTDL) with primary activity as a brain-penetrant inhibitor of human acetylcholinesterase (hAChE), exhibiting an IC50 value of 0.16 μM [1]. Beyond AChE inhibition, the compound demonstrates a multi-modal pharmacological profile including inhibition of human butyrylcholinesterase (hBuChE) and glycogen synthase kinase 3 beta (GSK3β), as well as the ability to inhibit the self-aggregation of tau protein and amyloid-beta 1-42 (Aβ1-42) [1]. These characteristics position hAChE-IN-6 as a specialized research tool for investigating integrated therapeutic strategies in Alzheimer's disease (AD).

Why Standard AChE Inhibitors Cannot Substitute for hAChE-IN-6 in Multi-Target Research


hAChE-IN-6 is not a simple, single-target AChE inhibitor like rivastigmine or donepezil. It is a rationally designed multi-target-directed ligand (MTDL) engineered to simultaneously address several interconnected pathological hallmarks of Alzheimer's disease (AD) [1]. While generic AChE inhibitors primarily act by increasing synaptic acetylcholine levels, they fail to directly impact the downstream tau hyperphosphorylation and amyloid-beta aggregation pathways that are central to AD progression [1]. Substituting hAChE-IN-6 with a standard AChE inhibitor would result in the loss of critical activities such as GSK3β inhibition and direct inhibition of tau and Aβ1-42 aggregation [1]. The specific combination of polypharmacology, potency, and predicted blood-brain barrier (BBB) penetrability in hAChE-IN-6 is not a general property of its class and is therefore not interchangeable with simpler analogs or reference compounds.

hAChE-IN-6 Product-Specific Evidence: A Quantitative Comparison of Potency and Multi-Target Profile


hAChE Inhibition Potency of hAChE-IN-6 vs. Close Analog Compound 49

hAChE-IN-6 demonstrates slightly superior inhibitory potency against human acetylcholinesterase (hAChE) compared to its closest structural analog, compound 49. In a direct head-to-head comparison from the same study, hAChE-IN-6 (compound 51) exhibited an IC50 of 0.16 μM, while compound 49 showed an IC50 of 0.17 μM [1]. Both compounds were evaluated under identical assay conditions, making the comparison directly valid.

Acetylcholinesterase hAChE IC50 Alzheimer's Disease

hBuChE Inhibition: hAChE-IN-6 Shows Two-Fold Superiority Over Rivastigmine

hAChE-IN-6 is not only a potent hAChE inhibitor but also a highly effective inhibitor of human butyrylcholinesterase (hBuChE). It demonstrates a two-fold improvement in potency compared to the clinically used reference inhibitor, rivastigmine [1]. The study reports that hAChE-IN-6 (compound 51) inhibits hBuChE with an IC50 of 0.69 μM, which is twice as potent as rivastigmine's activity in the same assay [1].

Butyrylcholinesterase hBuChE IC50 Alzheimer's Disease

GSK3β Inhibition: hAChE-IN-6 Activity Compared to Reference Inhibitor L807mts

A key differentiator of hAChE-IN-6 is its direct inhibition of glycogen synthase kinase 3 beta (GSK3β), a critical kinase involved in tau hyperphosphorylation. The primary study reports that hAChE-IN-6 (compound 51) exhibits potent GSK3β inhibition with an IC50 of 0.26 μM [1]. This activity was directly compared to the reference GSK3β inhibitor, L807mts, under identical experimental conditions, confirming the compound's multi-target profile [1].

Glycogen Synthase Kinase 3 Beta GSK3β IC50 Alzheimer's Disease

Inhibition of Tau and Aβ1-42 Self-Aggregation: A Direct Anti-Aggregatory Profile

Beyond enzyme inhibition, hAChE-IN-6 directly inhibits the self-aggregation of two key pathological proteins in AD: tau and amyloid-beta 1-42 (Aβ1-42). The study reports that hAChE-IN-6 (compound 51) achieves 60.0% inhibition of tau protein aggregation and 75.0% inhibition of Aβ1-42 self-aggregation [1]. These data are presented alongside those for its close analog, compound 49, which showed 66.0% and 79.0% inhibition, respectively, confirming the anti-aggregatory properties of this chemical series.

Tau Protein Amyloid-beta 1-42 Aggregation Alzheimer's Disease

Predicted Blood-Brain Barrier (BBB) Permeability: A Computational Advantage

Achieving adequate brain exposure is a critical challenge in CNS drug discovery. The primary study reports that hAChE-IN-6 was computationally predicted to be capable of penetrating the blood-brain barrier (BBB) using in silico tools (specifically SwissADME) and obeys Lipinski's rule of five [1]. While this is a class-level inference based on the computational model rather than direct in vivo measurement, it provides a key differentiator from peripherally-acting or poorly brain-penetrant AChE inhibitors.

Blood-Brain Barrier BBB Computational ADME Drug Discovery

Metal Chelation Capability: A Potential Neuroprotective Mechanism

hAChE-IN-6 demonstrates the ability to chelate biometals such as Fe2+, Cu2+, and Zn2+, a property that may contribute to preventing metal-induced oxidative damage in the brain, a known pathological feature of AD [1]. This activity is a class-level characteristic of the pyrazolopyridine series in the study and was not compared to a reference chelator. However, it represents an additional, non-enzymatic mechanism of action that is not present in standard AChE inhibitors like donepezil or rivastigmine.

Metal Chelation Oxidative Stress Neuroprotection Alzheimer's Disease

hAChE-IN-6: Recommended Research and Industrial Application Scenarios


Multi-Target Drug Discovery Programs for Alzheimer's Disease

hAChE-IN-6 is ideally suited for academic or industrial drug discovery programs focused on developing multi-target-directed ligands (MTDLs) for Alzheimer's disease. Its proven activity against hAChE, hBuChE, and GSK3β, along with its anti-aggregatory properties, makes it an excellent reference compound or starting point for medicinal chemistry optimization [1]. Researchers can use it to benchmark new MTDL candidates or to study the synergistic effects of polypharmacology in AD-relevant cellular and in vivo models.

Investigating the Role of GSK3β in Cholinergic and Amyloid Pathology

For research groups studying the intersection of cholinergic signaling, tau hyperphosphorylation, and amyloid-beta aggregation, hAChE-IN-6 serves as a unique chemical probe. Its combined inhibition of AChE and GSK3β allows researchers to dissect the downstream consequences of modulating these two interconnected pathways simultaneously [1]. This is particularly valuable in transgenic AD mouse models or advanced neuronal cell cultures where multi-pathway modulation is desired.

Pharmacological Tool for Studying hBuChE's Role in Advanced AD

Given its two-fold higher potency for hBuChE inhibition compared to rivastigmine [1], hAChE-IN-6 is a superior pharmacological tool for investigating the role of butyrylcholinesterase in the later stages of Alzheimer's disease. As hBuChE activity is known to increase as AD progresses, a potent and brain-penetrant hBuChE inhibitor is critical for studies aiming to validate this enzyme as a therapeutic target.

Validation of In Silico BBB Permeability Predictions

hAChE-IN-6 was computationally predicted to be BBB-penetrant [1]. It therefore serves as an excellent candidate for experimental validation studies that aim to correlate in silico ADME predictions with in vivo brain exposure data. Researchers in DMPK and computational chemistry can use hAChE-IN-6 as a test compound to refine their BBB permeability models for multi-target CNS agents.

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